

Head-to-Head Comparison of Omeprazole and Lansoprazole on Intragastric pH

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The selection of a proton pump inhibitor (PPI) in clinical practice and for developmental pipelines often hinges on its efficacy in controlling gastric acid secretion. Among the most prescribed PPIs are omeprazole and lansoprazole, both of which effectively suppress gastric acid by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.^[1] This guide provides a head-to-head comparison of their effects on intragastric pH, supported by data from various clinical studies.

Quantitative Comparison of Intragastric pH Control

Multiple studies have directly compared the acid-suppressing effects of omeprazole and lansoprazole. While both are potent inhibitors, differences in efficacy have been observed, which can be influenced by dosage, formulation, and patient populations. The following table summarizes key quantitative data from comparative clinical trials.

Study	Drug & Dosage	Subject Population	Key Findings on Intra gastric pH
Funaki Y, et al. (2013) [2][3]	Omeprazole 20 mg (single dose) vs. Lansoprazole 30 mg (single dose)	10 healthy men	Omeprazole maintained pH > 4 for a longer duration (median 29.3% vs. 27.8% of 24h, p < 0.05). Median pH at 3, 17, and 18 hours post-dose was significantly higher with omeprazole.[2][3]
Miner PB, et al. (2010) [4]	Omeprazole-Mg 20.6 mg vs. Lansoprazole 15 mg	Healthy volunteers	Omeprazole provided significantly greater acid control (p < 0.0001).[4]
Howden CW, et al. (2009)[4]	Omeprazole vs. Lansoprazole	Not specified	Omeprazole resulted in an extended period of high gastric pH (>4) compared to lansoprazole (p = 0.005). Median intra gastric pH was also significantly higher with omeprazole (p = 0.003).[4]
Katz PO, et al. (2001) [4]	Omeprazole 20 mg vs. Lansoprazole 30 mg; Omeprazole 40 mg vs. Lansoprazole 30 mg	GERD patients	No significant difference between omeprazole 20 mg and lansoprazole 30 mg. Omeprazole 40 mg provided a statistically significantly higher

increase in intragastric pH than lansoprazole 30 mg.[4]

Lansoprazole 30 mg was found to be more effective in reducing gastric acidity than omeprazole 20 mg in one study.[4] However, another report on the same study indicated a comparable effect on gastric acidity.[5]

Janczewska I, et al. (1998)[4][5]

Omeprazole 20 mg vs. Lansoprazole 30 mg

Patients with erosive esophagitis

Anonymous (1994)[6][7]

Omeprazole 20 mg/day vs. Lansoprazole 30 mg/day

12 healthy volunteers

Lansoprazole 30 mg was slightly more effective than omeprazole 20 mg in terms of time spent above pH 3 ($p < 0.05$). [6][7]

Tolman KG, et al.[8]

Omeprazole 20 mg vs. Lansoprazole 15 mg and 30 mg

17 healthy adult men

Lansoprazole 30 mg had the most significant effect on increasing 24-h mean gastric pH. The percentage of time that gastric pH was >3 , >4 , and >5 was also significantly higher with 30 mg lansoprazole.[8]

Dammann HG, et al. [9]

Omeprazole 20 mg once daily vs.

18 asymptomatic H. pylori-positive subjects

Both drugs comparably increased intragastric pH

Lansoprazole 30 mg
once daily

(corpus/antrum pH:
5.5/5.5 for omeprazole
and 5.4/5.4 for
lansoprazole) with no
significant difference
between the two over
a 24-hour recording.
[\[9\]](#)

A systematic review of nine studies concluded that while there is no significant difference in the clinical effectiveness for relieving heartburn and regurgitation, omeprazole is generally more effective in reducing gastric acidity than lansoprazole.[\[4\]](#)[\[10\]](#) Five out of six studies included in the review that reported on intragastric pH found omeprazole to be superior in controlling gastric pH, with a faster onset and longer duration of action.[\[4\]](#)[\[10\]](#)

Experimental Protocols

The methodologies employed in the cited studies share common elements crucial for the accurate assessment of intragastric pH.

Study Design: Most studies are designed as randomized, double-blind, crossover trials.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#) This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of several weeks is typically incorporated between treatment phases to ensure complete drug elimination.[\[9\]](#)

Subject Population: Studies have been conducted in both healthy volunteers[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) and patients with gastroesophageal reflux disease (GERD) or erosive esophagitis.[\[4\]](#)[\[5\]](#) Some studies specifically focus on subjects with *Helicobacter pylori* infection.[\[9\]](#)

Dosing Regimen: Participants typically receive once-daily oral doses of the PPIs for a specified period, often ranging from a single dose to seven or more consecutive days to reach steady-state concentrations.[\[8\]](#)[\[9\]](#)[\[11\]](#)

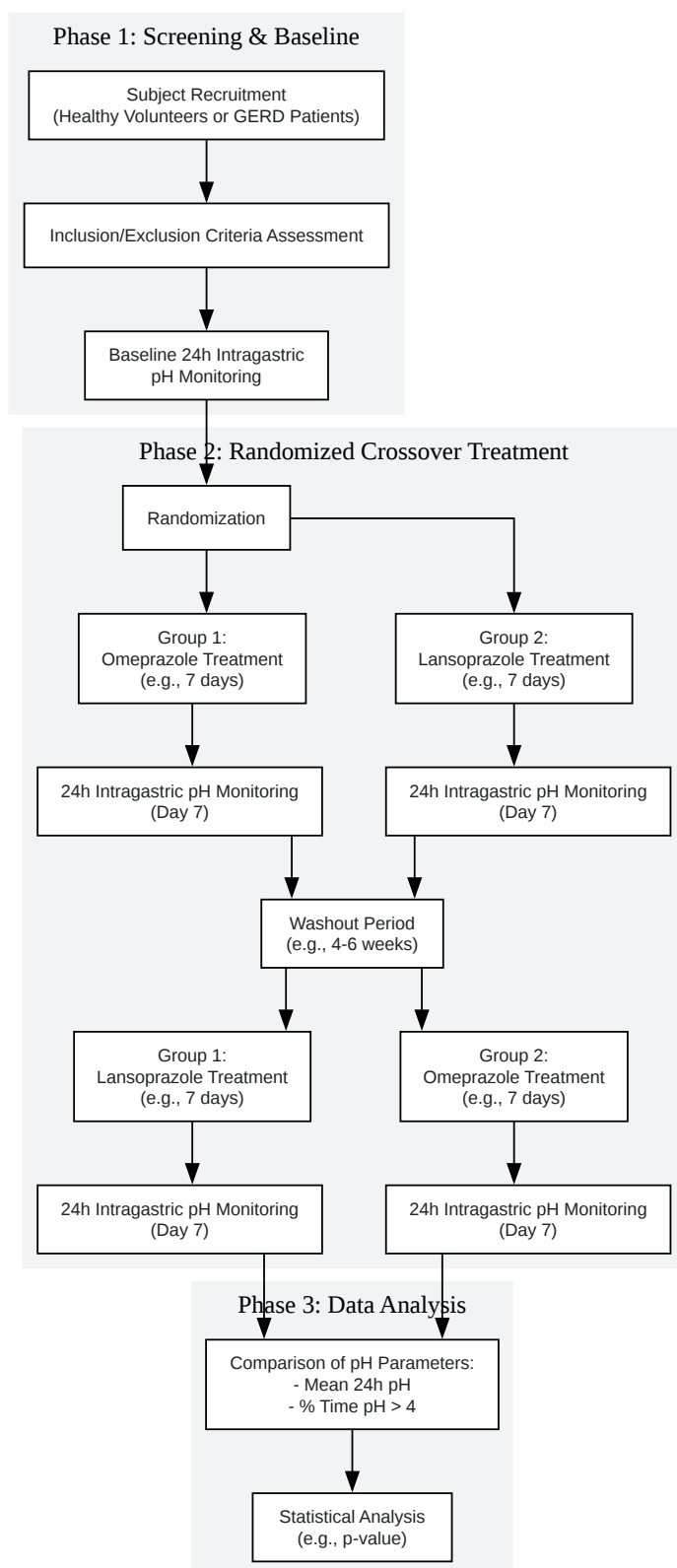
Intragastric pH Monitoring: Continuous 24-hour intragastric pH monitoring is the gold standard for these studies. This is achieved using a pH electrode catheter passed into the stomach.[\[6\]](#)[\[7\]](#) Dual-point pH-metry, with sensors in both the gastric corpus and antrum, has also been used.

[9] The collected data allows for the calculation of key parameters such as the mean 24-hour pH and the percentage of time the pH remains above clinically significant thresholds (e.g., pH > 3 or pH > 4).

Standardization: To ensure consistency, meals are often standardized for all participants during the pH monitoring periods.[2][3]

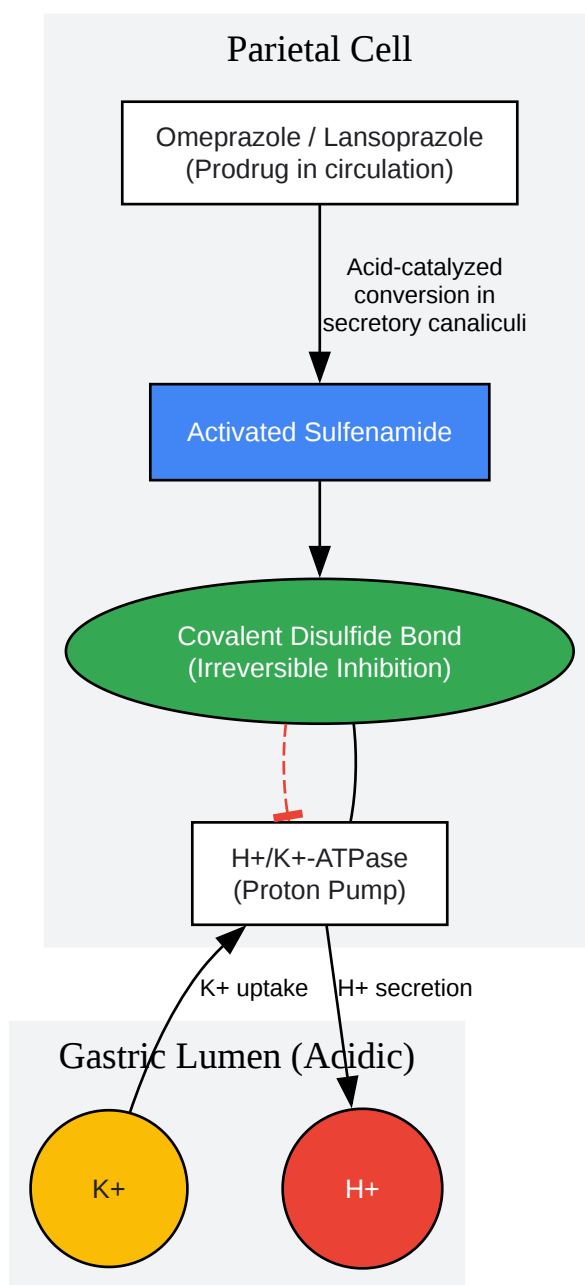
Visualizing the Research Process and Mechanism of Action

To better understand the experimental approach and the underlying pharmacology, the following diagrams illustrate a typical study workflow and the molecular mechanism of action for these PPIs.



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Caption: Experimental workflow for a comparative intragastric pH study.



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Caption: Signaling pathway of proton pump inhibition.

In summary, both omeprazole and lansoprazole are highly effective at increasing intragastric pH. However, evidence from several head-to-head trials suggests that omeprazole, particularly at higher doses, may offer more potent and sustained acid control compared to standard doses

of lansoprazole. The choice between these agents may depend on the specific clinical context, required level of acid suppression, and individual patient response.

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